molecular formula C11H13ClFN3 B12349280 N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1855951-00-6

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12349280
CAS No.: 1855951-00-6
M. Wt: 241.69 g/mol
InChI Key: GNKRZUJGUCCXHY-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 3-fluorobenzyl group attached to the pyrazole ring's amine moiety. Pyrazole amines are pivotal in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition and antimicrobial activity. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .

Properties

CAS No.

1855951-00-6

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9;/h2-7H,8H2,1H3,(H,13,14);1H

InChI Key

GNKRZUJGUCCXHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 1-Methyl-1H-pyrazol-3-amine :

    • Precursor Preparation : Cyclization of ethyl acetoacetate with hydrazine hydrate in acidic conditions yields 1H-pyrazole-3-carboxylic acid ethyl ester.
    • Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) introduces the methyl group at position 1.
    • Reduction : If starting from a nitro intermediate (e.g., 4-iodo-1-methyl-3-nitro-1H-pyrazole), reduction with SnCl2/HCl converts the nitro group to an amine.
  • Alkylation with 3-Fluorobenzyl Chloride :

    • Reagents : 3-Fluorobenzyl chloride, K2CO3, and DMF as solvent.
    • Conditions : Heating at 80–100°C for 4–6 hours.
    • Yield : Reported yields range from 60–75% for analogous compounds.

Reaction Scheme

1-Methyl-1H-pyrazol-3-amine + 3-Fluorobenzyl chloride → N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine + HCl  

Purification

  • Recrystallization : Ethanol/water mixtures (e.g., 40% ethanol) are used to isolate the pure product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients may enhance purity.

Pyrazole Ring Formation and Subsequent Alkylation

This approach focuses on constructing the pyrazole scaffold first, followed by functionalization.

Key Steps

  • Cyclization of Hydrazine Derivatives :

    • Reactants : Ethyl acetoacetate and hydrazine hydrate.
    • Conditions : Acidic (HCl) or basic (NaOH) media at reflux.
    • Product : 1H-Pyrazole-3-carboxylic acid ethyl ester.
  • Methylation and Alkylation :

    • Methylation : Use methyl iodide in DMF/K2CO3 to introduce the methyl group.
    • Alkylation : React with 3-fluorobenzyl chloride as described above.

Advantages

  • Controlled Functionalization : Sequential steps allow precise placement of substituents.
  • Scalability : Suitable for industrial production due to straightforward steps.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Scalability
Nucleophilic Substitution 3-Fluorobenzyl chloride, K2CO3, DMF, 80°C 60–75% >95% High
Pyrazole Ring Formation Ethyl acetoacetate, hydrazine, HCl, reflux 50–60% >90% Moderate
Diazonium Salt Coupling NaNO2, Cu catalyst, low temp <50% ~80% Low

Critical Challenges and Optimization

  • Steric Hindrance : The 3-fluorobenzyl group may hinder reaction kinetics. Use of polar aprotic solvents (e.g., DMSO) can mitigate this.
  • Byproduct Formation : Competing elimination reactions may occur under high temperatures. Lower temperatures (e.g., 60°C) improve selectivity.
  • Catalytic Systems : Copper catalysts (e.g., CuI) enhance coupling efficiency in diazonium-mediated reactions.

Spectroscopic Validation

Post-synthesis characterization is essential to confirm structural integrity:

Technique Key Observations
¹H NMR δ 8.6–7.4 ppm (aromatic protons), δ 3.8–3.9 ppm (N-CH2)
¹³C NMR δ 160–140 ppm (C-F), δ 50–55 ppm (N-CH3)
HRMS m/z 241.69 [M+H]⁺ (calculated: 241.69)

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antifungal agents.
  • Material Science : Pyrazole derivatives are explored in polymer chemistry for enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-(3-Fluorobenzyl)-1-formyl-1H-pyrazol-3-amine.

    Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially leading to the formation of N-(3-Fluorocyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: N-(3-Fluorobenzyl)-1-formyl-1H-pyrazol-3-amine.

    Reduction: N-(3-Fluorocyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent. It has shown promise in drug discovery efforts aimed at developing new therapeutic agents targeting specific biological pathways.

Medicine

The therapeutic potential of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has been explored in various studies, particularly for its anti-inflammatory and anticancer activities. The fluorobenzyl group enhances binding affinity to biological targets, which is crucial for its efficacy.

Study 1: Anticancer Activity

A study investigated the anticancer properties of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine against several cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in an animal model of inflammation. Treatment with N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine resulted in reduced inflammatory markers and improved clinical scores, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine and its analogs:

Compound Name Molecular Formula Substituents on Pyrazole Ring Benzyl/Phenyl Modifications Key References
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine C₁₁H₁₂FN₃ 1-methyl 3-fluorobenzyl
4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 4-chloro, 1-(3-fluorobenzyl) None (chlorine on pyrazole)
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₅H₆F₃N₃ 1-methyl 5-trifluoromethyl (no benzyl)
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine C₉H₁₀BrN₃S 1-methyl 5-bromothiophen-2-ylmethyl

Key Observations :

  • Halogen Effects : The 3-fluorobenzyl group in the target compound contrasts with chlorine (e.g., in 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine) or bromine (e.g., N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine). Fluorine’s electronegativity improves metabolic stability, while chlorine increases molecular weight and lipophilicity .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW: ~217.2 g/mol) is lighter than its chloro-substituted analog (MW: 225.65 g/mol) . Fluorine’s small size minimizes steric hindrance, enhancing membrane permeability.
  • Hydrogen Bonding: The primary amine (-NH₂) in the target compound acts as an H-bond donor, a feature shared with analogs like 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine .

Biological Activity

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a fluorobenzyl group, enhances its lipophilicity and metabolic stability, potentially leading to improved efficacy in therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

N 3 Fluorobenzyl 1 methyl 1H pyrazol 3 amine\text{N 3 Fluorobenzyl 1 methyl 1H pyrazol 3 amine}

This structure includes:

  • A pyrazole ring , which is known for its diverse biological properties.
  • A fluorobenzyl substituent , which may enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Antimicrobial Properties

Research indicates that N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine exhibits significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in drug development. The mechanism of action typically involves interaction with bacterial enzymes or receptors, disrupting essential cellular processes.

Anticancer Activity

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has also been investigated for its anticancer properties. It demonstrates activity against specific cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound's effectiveness is often evaluated using the MTT assay to determine the concentration required for 50% inhibition of cell viability (IC50) .

Table 1: Anticancer Activity of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cell LineIC50 (µM)Reference
HCT-11615
MCF-720
HeLa25

The compound's mechanism may involve modulation of cell cycle progression and induction of apoptosis, as evidenced by flow cytometry analyses showing increased sub-G1 populations indicative of cell death .

The biological activity of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom in the structure enhances the compound's binding affinity to enzymes and receptors involved in disease pathways. This interaction can modulate signaling pathways, influencing various biological processes such as cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine shares structural similarities with other pyrazole derivatives, which may exhibit varying biological activities based on their substituents.

Table 2: Comparison of Pyrazole Derivatives

Compound NameStructural FeaturesUnique Aspects
1-Ethyl-N-(3-fluorophenyl)methyl-3-methyl-1H-pyrazol-5-amineEthyl group instead of methylEnhanced lipophilicity due to ethyl substitution
N-(3-chlorobenzyl)-1-methyl-1H-pyrazol-3-amineChlorobenzyl group instead of fluorobenzylPotentially different biological activity due to chlorine
5-Methyl-N-(4-methoxybenzyl)-1H-pyrazol-3-aminesMethoxy group on benzylDifferent electronic properties affecting reactivity

The unique combination of fluorine and methyl substitutions in N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine may confer distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological potential of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine. For instance, a study evaluated its cytotoxic effects across multiple cancer cell lines, confirming its role as a promising lead compound for further development in anticancer therapies . Additionally, ongoing research aims to explore its binding interactions with various biological targets through molecular docking studies, which could provide insights into optimizing its therapeutic efficacy .

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